molecular formula C9H10O3 B14059808 1-(2,6-Dihydroxyphenyl)propan-2-one

1-(2,6-Dihydroxyphenyl)propan-2-one

Cat. No.: B14059808
M. Wt: 166.17 g/mol
InChI Key: ACOUVMJSHAWZFM-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a ketone group on the propan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. Additionally, advanced purification techniques, such as column chromatography, may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Esters or ethers

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxyphenyl)propan-2-one
  • 1-(2,4-Dihydroxyphenyl)propan-2-one

Uniqueness

1-(2,6-Dihydroxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different antioxidant and therapeutic properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5H2,1H3

InChI Key

ACOUVMJSHAWZFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1O)O

Origin of Product

United States

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